amine CAS No. 1246821-97-5](/img/structure/B602897.png)
[(4-Bromo-2,5-dichlorophenyl)sulfonyl](3-hydroxypropyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Bromo-2,5-dichlorophenyl)sulfonyl](3-hydroxypropyl)amine is a chemical compound with the molecular formula C9H10BrCl2NO3S and a molecular weight of 363.05 g/mol. This compound is characterized by the presence of bromine, chlorine, and sulfonamide functional groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-2,5-dichlorophenyl)sulfonyl](3-hydroxypropyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,5-dichlorobenzenesulfonyl chloride and 3-hydroxypropylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The 4-bromo-2,5-dichlorobenzenesulfonyl chloride is added to a solution of 3-hydroxypropylamine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-50°C) for several hours.
Workup: After completion of the reaction, the mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Bromo-2,5-dichlorophenyl)sulfonyl](3-hydroxypropyl)amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents (e.g., dimethylformamide) can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products with azide or cyano groups replacing the halogens.
Oxidation: Formation of ketones or aldehydes from the hydroxy group.
Reduction: Conversion of the sulfonamide to primary or secondary amines.
Applications De Recherche Scientifique
[(4-Bromo-2,5-dichlorophenyl)sulfonyl](3-hydroxypropyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [(4-Bromo-2,5-dichlorophenyl)sulfonyl](3-hydroxypropyl)amine involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The halogen atoms may enhance the compound’s binding affinity through halogen bonding and hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-2,5-dichloro-N-(2-hydroxypropyl)benzenesulfonamide: Similar structure but with a different position of the hydroxy group.
4-bromo-2,5-dichloro-N-(3-hydroxyethyl)benzenesulfonamide: Similar structure but with a shorter hydroxyalkyl chain.
Uniqueness
[(4-Bromo-2,5-dichlorophenyl)sulfonyl](3-hydroxypropyl)amine is unique due to its specific combination of functional groups and the position of the hydroxypropyl chain. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
1246821-97-5 |
|---|---|
Formule moléculaire |
C9H10BrCl2NO3S |
Poids moléculaire |
363.05g/mol |
Nom IUPAC |
4-bromo-2,5-dichloro-N-(3-hydroxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C9H10BrCl2NO3S/c10-6-4-8(12)9(5-7(6)11)17(15,16)13-2-1-3-14/h4-5,13-14H,1-3H2 |
Clé InChI |
XQZRQHYDJGTXTH-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)Br)Cl)S(=O)(=O)NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


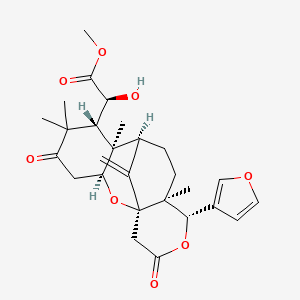

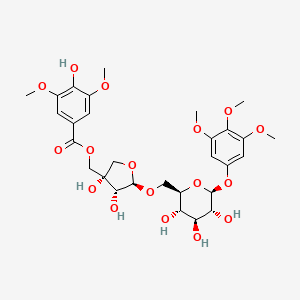
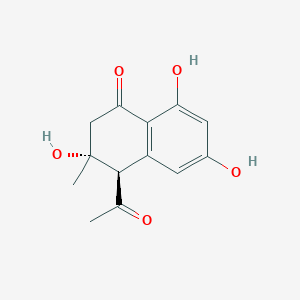

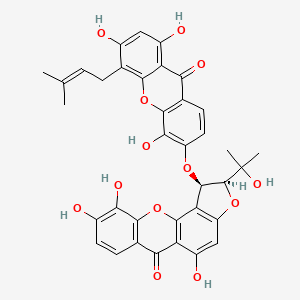


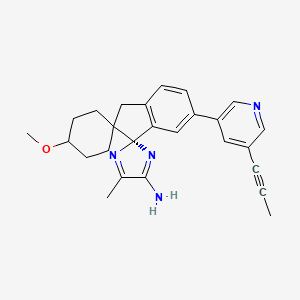

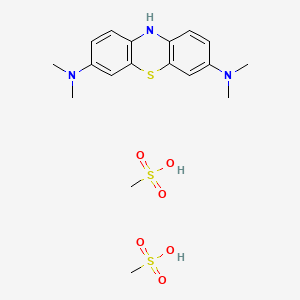
![3-Amino-9-fluoro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B602835.png)
![2-Amino-6-bromo-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B602837.png)

